
Ethyl 2-(2-methyl-n-o-tolyl-6-vinylbenzamido)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-methyl-n-o-tolyl-6-vinylbenzamido)acetate is an organic compound with a complex structure, featuring an ethyl ester group, a benzamido group, and a vinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-methyl-n-o-tolyl-6-vinylbenzamido)acetate typically involves multi-step organic reactions. One common method is the condensation reaction between 2-methyl-n-o-tolylamine and ethyl 2-bromoacetate, followed by a vinylation step to introduce the vinyl group. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to convert the vinyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, using reagents like sodium methoxide or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, mild temperatures.
Substitution: Sodium methoxide, lithium aluminum hydride, anhydrous conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted amides or esters.
Applications De Recherche Scientifique
Ethyl 2-(2-methyl-n-o-tolyl-6-vinylbenzamido)acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-(2-methyl-n-o-tolyl-6-vinylbenzamido)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The vinyl group can participate in various chemical reactions, forming covalent bonds with target molecules and altering their function. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
- Ethyl 2-(2-methylbenzoyl)acetate
- Ethyl 3-(2-methylphenyl)-3-oxopropanoate
- Ethyl 3-oxo-3-(o-tolyl)propanoate
Comparison: Ethyl 2-(2-methyl-n-o-tolyl-6-vinylbenzamido)acetate is unique due to the presence of the vinyl group, which imparts distinct reactivity and potential applications compared to similar compounds. The vinyl group allows for additional functionalization and can participate in polymerization reactions, making this compound valuable in materials science and organic synthesis.
Propriétés
Formule moléculaire |
C21H23NO3 |
|---|---|
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
ethyl 2-(N-(2-ethenyl-6-methylbenzoyl)-2-methylanilino)acetate |
InChI |
InChI=1S/C21H23NO3/c1-5-17-12-9-11-16(4)20(17)21(24)22(14-19(23)25-6-2)18-13-8-7-10-15(18)3/h5,7-13H,1,6,14H2,2-4H3 |
Clé InChI |
OFUJQVJVKXSSNF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN(C1=CC=CC=C1C)C(=O)C2=C(C=CC=C2C=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


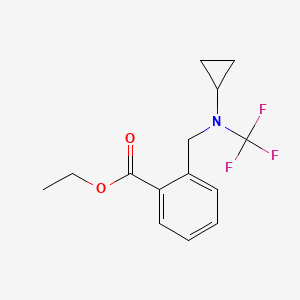
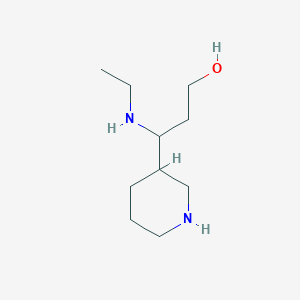
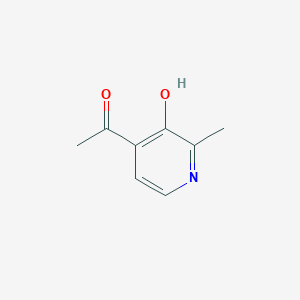
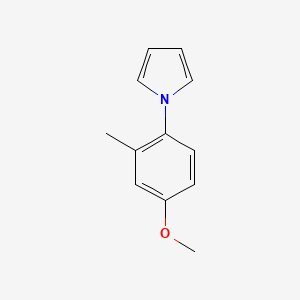
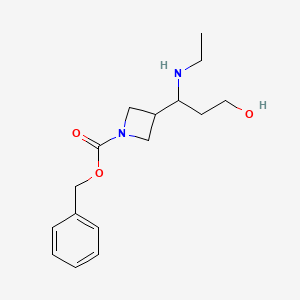

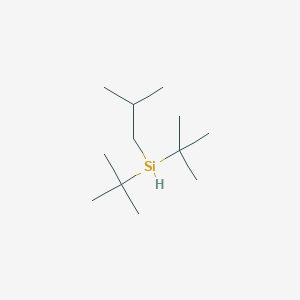

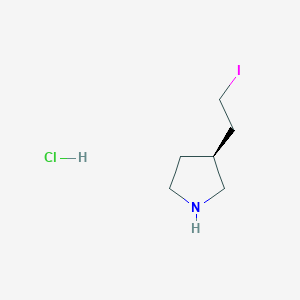
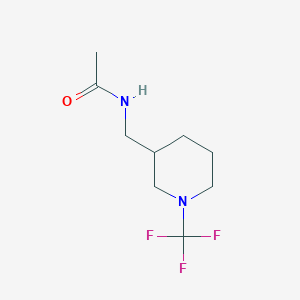

![1-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone](/img/structure/B13961136.png)


